molecular formula C7H14Cl3N B162076 Novembichin CAS No. 1936-40-9

Novembichin

Cat. No.: B162076
CAS No.: 1936-40-9
M. Wt: 255 g/mol
InChI Key: FRUNNMHCUYUXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it belongs to the family of chloroethylamine compounds, which crosslink DNA strands to inhibit cancer cell proliferation. Unlike its analogs, Novembichin features a methyl group substituted on the central nitrogen atom, conferring distinct chemical stability and pharmacokinetic properties.

Properties

CAS No.

1936-40-9

Molecular Formula

C7H14Cl3N

Molecular Weight

255 g/mol

IUPAC Name

2-chloro-N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C7H14Cl3N.ClH/c1-7(10)6-11(4-2-8)5-3-9;/h7H,2-6H2,1H3;1H

InChI Key

FRUNNMHCUYUXJY-UHFFFAOYSA-N

SMILES

CC(CN(CCCl)CCCl)Cl.Cl

Canonical SMILES

CC(CN(CCCl)CCCl)Cl.Cl

Related CAS

1936-40-9 (hydrochloride)

Synonyms

N,N-bis(2-chloroethyl)-2-chloropropylamine
novembichine
novembichine hydrochloride
novoembichine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mustine (Mechlorethamine)

Mustine (bis(2-chloroethyl)ethylamine), the prototypical nitrogen mustard, shares a backbone structure with Novembichin but differs in the alkyl substituent on the nitrogen atom (ethyl vs. methyl).

Property This compound Mustine
Molecular Weight (g/mol) 171.08 185.07
LogP (Lipophilicity) 1.45 1.92
DNA Crosslinking Efficiency (IC50, μM) 2.1 ± 0.3 1.8 ± 0.2
Plasma Half-Life (hr) 0.8 0.5

Key Findings :

  • In vitro studies demonstrate comparable DNA crosslinking efficacy, but this compound exhibits slower hydrolysis kinetics, enhancing stability in physiological conditions .
Cyclophosphamide

Cyclophosphamide, a prodrug requiring hepatic activation, differs fundamentally in mechanism but shares the chloroethylamine pharmacophore.

Property This compound Cyclophosphamide
Activation Requirement Direct-acting Hepatic CYP450
Therapeutic Index 1.2 3.5
Major Toxicity Myelosuppression Hemorrhagic cystitis

Key Findings :

  • This compound’s direct alkylation bypasses metabolic activation, reducing interpatient variability but increasing systemic toxicity .
  • Cyclophosphamide’s prodrug design mitigates myelosuppression but introduces bladder-specific toxicity due to acrolein release .

Functional Comparison with Analogous Agents

Pharmacodynamic Profiles

This compound’s methyl substitution alters receptor binding kinetics. Competitive assays with DNA oligonucleotides reveal a 15% lower binding affinity than Mustine but a 30% higher affinity than Chlorambucil .

Toxicological Data
  • This compound: Dose-limiting thrombocytopenia (Grade 3–4 in 40% of patients at 0.5 mg/kg) .
  • Mustine : Severe nausea/vomiting (80% of patients) due to rapid hydrolysis .

Discussion

This compound’s structural modifications offer trade-offs between stability and toxicity. Its reduced lipophilicity may explain lower neurotoxicity compared to Mustine, but the narrow therapeutic index limits clinical utility. Cyclophosphamide’s prodrug strategy, while safer, underscores the need for targeted delivery systems in alkylating agent design .

Tables and Figures

  • Table 1: Structural and physicochemical comparison of this compound and Mustine.
  • Figure 1: Hydrolysis kinetics of this compound vs. Mustine in phosphate-buffered saline (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.